molecular formula C9H12ClNO B060215 (r)-3-(3-Chlorophenyl)-beta-alaninol CAS No. 1213949-37-1

(r)-3-(3-Chlorophenyl)-beta-alaninol

Cat. No. B060215
CAS RN: 1213949-37-1
M. Wt: 185.65 g/mol
InChI Key: YQMOQQKIRFWPQL-SECBINFHSA-N
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Description

The compound "(r)-3-(3-Chlorophenyl)-beta-alaninol" pertains to a class of compounds that have been synthesized and studied for various properties, including antimicrobial activity, molecular structure, and potential application in different fields such as materials science and pharmacology. Its synthesis involves complex organic reactions, leveraging the chemical reactivity of its phenyl and alaninol components.

Synthesis Analysis

Synthesis of related compounds involves the use of N-(4-Chlorophenyl)-β-alanine as a synthetic intermediate for the creation of azole heterocycles, characterized by their structure through IR, mass, and NMR spectroscopy, and elemental analysis (Anusevičius et al., 2013). This approach underscores the potential pathways for synthesizing (r)-3-(3-Chlorophenyl)-beta-alaninol by modifying the side chains and functional groups through targeted organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through techniques such as X-ray diffraction, showing how modifications in the molecular backbone or side chains can influence the overall molecular conformation and stability. For instance, the structure and solution conformation of macrocycles containing alanine subunits have been explored to understand their spatial arrangement and potential functional applications (Brandmeier & Feigel, 1989).

Chemical Reactions and Properties

Chemical reactions involving the alanine moiety and its derivatives often focus on the synthesis and functionalization of the molecule to enhance its properties or introduce new functionalities. The synthesis and cyclization reactions of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines demonstrate the versatility of alanine derivatives in organic synthesis and their potential to undergo various chemical transformations (Vaickelionienė et al., 2005).

Physical Properties Analysis

The physical properties of alanine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research on the crystal structure and thermotropic phase behavior of N-acyl-β-alaninols reveals insights into their supramolecular organization and potential for forming stable structures suitable for drug delivery applications (Sivaramakrishna et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of (r)-3-(3-Chlorophenyl)-beta-alaninol and its derivatives. For example, the synthesis and characterization of 3-arm poly-β-alanine highlight the polymerization of β-alanine derivatives and their application in drug release studies, showcasing the compound's chemical versatility and potential in biomedical applications (Krishna Kumar et al., 2015).

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Preparation of Chiral Intermediates : A study demonstrated the preparation of (R)-2-Chloro-1-(m-chlorophenyl)ethanol, a precursor to key chiral intermediates for beta-3-adrenergic receptor agonists, using Lipozyme TL IM-catalyzed resolution. This method yielded the product with high enantiomeric excess, showcasing the compound's utility in synthesizing biologically active molecules (Xia, Lin, & Chen, 2012).
  • Asymmetric Reduction : Another study focused on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol by Candida ontarioensis cells. This approach provided an efficient method for producing this key pharmaceutical intermediate with excellent yield and enantiomeric excess, highlighting its significance in pharmaceutical manufacturing processes (Ni, Zhang, & Sun, 2012).

Antibacterial Activity

  • Development of Antimicrobial Agents : Research on N-(4-Chlorophenyl)-β-alanine derivatives identified these compounds as useful intermediates for synthesizing azole heterocycles with potential antibacterial activity. This underscores the role of such chlorophenyl compounds in the development of new antimicrobial agents (Anusevičius, Jonuškienė, & Mickevičius, 2013).

Pharmaceutical Intermediates

  • Synthesis of β-Adrenergic Receptor Agonists : The synthesis of novel and potent beta3-adrenergic receptor agonists containing substituted 3-indolylalkylamines was reported, highlighting the importance of such chlorophenyl compounds in developing medications that target the beta3-adrenergic receptor, a potential therapeutic target for metabolic disorders (Harada et al., 2003).

properties

IUPAC Name

(3R)-3-amino-3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOQQKIRFWPQL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426890
Record name (r)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-3-(3-chlorophenyl)propan-1-ol

CAS RN

1213949-37-1
Record name (r)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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